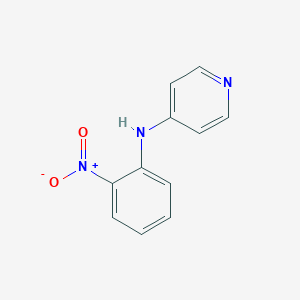

N-(2-nitrophenyl)pyridin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-nitrophenyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-14(16)11-4-2-1-3-10(11)13-9-5-7-12-8-6-9/h1-8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQUELUASRQSPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=CC=NC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382789 | |

| Record name | N-(2-nitrophenyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25551-59-1 | |

| Record name | N-(2-nitrophenyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(2-nitrophenyl)pyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 25551-59-1

Abstract

N-(2-nitrophenyl)pyridin-4-amine is a heterocyclic aromatic amine containing a pyridine ring substituted with a 2-nitrophenylamino group at the 4-position. This compound, and its structural analogs, are of significant interest in medicinal chemistry due to the prevalence of the N-arylpyridine scaffold in a multitude of biologically active molecules. While specific biological data for this compound is limited in publicly available literature, the broader class of N-arylpyridine derivatives has demonstrated a wide range of therapeutic potential, particularly as kinase inhibitors in oncology. This technical guide provides a comprehensive overview of the known properties, potential synthetic routes, and prospective biological applications of this compound, drawing parallels with closely related compounds to inform future research and development.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 25551-59-1 | [1] |

| Molecular Formula | C₁₁H₉N₃O₂ | |

| Molecular Weight | 215.21 g/mol | |

| Appearance | Yellow to Dark Yellow Solid | |

| Melting Point | 81-82 °C | |

| Boiling Point | 379.9±22.0 °C (Predicted) | |

| Density | 1.340±0.06 g/cm³ (Predicted) | |

| Solubility | DMSO (Slightly), Methanol (Slightly) | |

| pKa | 6.95±0.26 (Predicted) |

Synthesis and Experimental Protocols

Potential Synthetic Route: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the synthesis of N-aryl amines. This method would involve the reaction of 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine) with 2-nitroaniline.

Reaction Scheme:

References

Technical Guide: Physicochemical Properties of N-(2-nitrophenyl)pyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-nitrophenyl)pyridin-4-amine is a heterocyclic aromatic amine containing a pyridine ring substituted with a nitrophenyl group. This scaffold is of interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties exhibited by related nitropyridine derivatives. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, a representative experimental protocol for its synthesis based on analogous compounds, and an exploration of its potential biological significance.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉N₃O₂ | MOLBASE[1] |

| Molecular Weight | 215.208 g/mol | MOLBASE[1] |

| Exact Mass | 215.069 g/mol | MOLBASE[1] |

| LogP | 3.3296 | MOLBASE[1] |

| Polar Surface Area (PSA) | 70.74 Ų | MOLBASE[1] |

| Density | 1.34 g/cm³ | MOLBASE[1] |

| Boiling Point | 379.9 °C at 760 mmHg | MOLBASE[1] |

| Flash Point | 183.5 °C | MOLBASE[1] |

| Refractive Index | 1.674 | MOLBASE[1] |

| Melting Point | Data not available | |

| pKa | Data not available |

Experimental Protocols

Representative Synthesis: Buchwald-Hartwig Amination

This protocol describes a general method for the palladium-catalyzed C-N cross-coupling reaction between an aryl halide and an amine.

Materials:

-

4-chloropyridine hydrochloride

-

2-nitroaniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-Dioxane

-

Nitrogen or Argon gas (inert atmosphere)

Procedure:

-

To a dry reaction flask, add 4-chloropyridine hydrochloride (1.0 mmol), 2-nitroaniline (1.2 mmol), cesium carbonate (2.5 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

-

Add anhydrous and degassed 1,4-dioxane (10 mL) to the flask via syringe.

-

Heat the reaction mixture to 100 °C and stir for 4-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove solid residues.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by flash chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/petroleum ether) to yield the desired this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by analytical techniques such as:

-

¹H NMR (Nuclear Magnetic Resonance): To determine the proton chemical environment.

-

¹³C NMR (Nuclear Magnetic Resonance): To determine the carbon skeleton.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared Spectroscopy (IR): To identify functional groups.

-

Melting Point Analysis: To assess purity.

Potential Biological Significance and Signaling Pathways

Direct studies on the biological activity of this compound are limited in the available literature. However, the broader class of nitropyridine derivatives has been extensively investigated and shown to possess a wide range of biological activities.[4][5]

Anticipated Biological Activities:

-

Anticancer Activity: Many nitropyridine-containing compounds have demonstrated potential as anticancer agents.[6] Their mechanism of action often involves the inhibition of key signaling molecules such as protein kinases, which are crucial for cancer cell growth and proliferation.[6]

-

Antimicrobial Activity: The nitro group is a well-known pharmacophore in antimicrobial agents.[4] Nitropyridine derivatives have shown activity against various bacterial and fungal strains.[5]

-

Kinase Inhibition: The N-phenylpyridin-2-amine scaffold, a core structure related to the target compound, is a known "privileged structure" in medicinal chemistry and is found in numerous kinase inhibitors.[6]

The following diagram illustrates a general workflow for the discovery and evaluation of bioactive compounds, a process that would be applicable to this compound.

Given the prevalence of kinase inhibition among related compounds, a potential signaling pathway that this compound might modulate is the protein kinase signaling cascade.

References

- 1. molbase.com [molbase.com]

- 2. N-(2-Methyl-4-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-(2-nitrophenyl)pyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of N-(2-nitrophenyl)pyridin-4-amine. This compound belongs to the N-arylpyridine class, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.

Core Molecular Data

The fundamental chemical properties of this compound are summarized below. The molecular formula is C₁₁H₉N₃O₂, and the molecular weight is 215.21 g/mol .

| Property | Data |

| Molecular Formula | C₁₁H₉N₃O₂ |

| Molecular Weight | 215.21 g/mol |

| IUPAC Name | This compound |

Synthesis Protocol: Buchwald-Hartwig Amination

The synthesis of N-arylpyridines such as this compound is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[1][2] This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[1]

Representative Protocol for the Synthesis of this compound:

This protocol is a generalized procedure based on established Buchwald-Hartwig amination methodologies.[3][4]

Materials:

-

4-chloropyridine or 4-bromopyridine (1.0 mmol)

-

2-nitroaniline (1.0 mmol)

-

Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0)) (0.01-0.05 mmol)

-

Phosphine ligand (e.g., Xantphos - 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02-0.10 mmol)

-

Base (e.g., Cs₂CO₃ - cesium carbonate or NaOt-Bu - sodium tert-butoxide) (2.0 mmol)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) (10 mL)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a dry reaction flask, add the aryl halide (4-chloropyridine or 4-bromopyridine), 2-nitroaniline, and the base.

-

Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free atmosphere.

-

Add the anhydrous, degassed solvent to the flask.

-

In a separate vial, prepare a solution of the palladium catalyst and the phosphine ligand in a small amount of the solvent.

-

Add the catalyst/ligand solution to the reaction flask.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.[4]

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove insoluble salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield this compound.[4]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via the Buchwald-Hartwig amination.

Caption: General workflow for Buchwald-Hartwig amination.

Biological and Pharmacological Context

While specific biological data for this compound is not extensively documented in the provided search results, the N-phenylpyridin-amine scaffold is a "privileged structure" in medicinal chemistry.[5] Derivatives of this core structure have shown a wide range of biological activities.

-

Kinase Inhibition: Many N-phenylpyridin-amine derivatives are potent kinase inhibitors, targeting enzymes crucial for cell cycle regulation and signal transduction, such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Janus Kinase 2 (JAK2).[5] This makes them promising candidates for anticancer drug development.[5]

-

Antimicrobial and Other Activities: Beyond their antineoplastic effects, this class of compounds has also been investigated for antimicrobial, antioxidant, and anti-leishmanial properties.[5] The presence of a nitro group can sometimes enhance the antimicrobial activity of a compound.[6]

The synthesis of this compound provides a valuable intermediate for the development of novel therapeutic agents, particularly in oncology and infectious diseases. Further research into its specific biological targets and mechanisms of action is warranted.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(2-Methyl-4-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2-nitrophenyl)pyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-nitrophenyl)pyridin-4-amine is a heterocyclic aromatic amine containing a pyridine ring linked to a 2-nitrophenyl group via a secondary amine. This scaffold is of interest in medicinal chemistry due to the known biological activities of related N-arylpyridinylamines and nitroaromatic compounds. This technical guide provides a comprehensive overview of the structure, IUPAC nomenclature, physicochemical properties, and potential synthetic routes for this compound. Furthermore, it explores the prospective biological activities of this compound by drawing parallels with structurally similar molecules that have been investigated for their therapeutic potential. Detailed experimental protocols for a plausible synthetic pathway and characterization are also presented to facilitate further research and development.

Structure and Nomenclature

The chemical structure of this compound consists of a pyridine ring substituted at the 4-position with an amino group, which is further substituted with a 2-nitrophenyl group.

IUPAC Name: this compound[1]

Synonyms: 4-[(2-Nitrophenyl)amino]pyridine, 4-(2'-Nitroanilino)-pyridin, 4-(2-Nitroanilino)pyridine, 4-(o-Nitroanilino)-pyridin[2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C11H9N3O2 | [2] |

| Molecular Weight | 215.21 g/mol | [2] |

| CAS Number | 25551-59-1 | [2] |

| Appearance | Expected to be a solid | |

| Density | 1.34 g/cm³ | [2] |

| Boiling Point | 379.9 °C at 760 mmHg | [2] |

| Flash Point | 183.5 °C | [2] |

| Refractive Index | 1.674 | [2] |

| Vapor Pressure | 5.68E-06 mmHg at 25°C | [2] |

| LogP | 3.3296 | [2] |

| PSA | 70.74 | [2] |

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data (Predicted)

| Spectroscopy | Expected Features |

| ¹H NMR | - Aromatic protons of the pyridine ring (deshielded due to the ring nitrogen).- Aromatic protons of the nitrophenyl ring.- A broad singlet for the secondary amine (N-H) proton, which may be exchangeable with D₂O. |

| ¹³C NMR | - Resonances for the carbon atoms of the pyridine and nitrophenyl rings. |

| IR (Infrared) | - N-H stretching vibration for a secondary amine (around 3350-3310 cm⁻¹).- Asymmetric and symmetric stretching vibrations for the nitro group (around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively).- C-N stretching for the aromatic amine (around 1335-1250 cm⁻¹).- Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (215.21 m/z).- Fragmentation patterns corresponding to the loss of the nitro group and cleavage of the C-N bond. |

Table 2: Predicted Spectroscopic Data for this compound.

Synthesis

The synthesis of this compound can be approached through several established methods for the formation of C-N bonds in aromatic systems. The most common methods include nucleophilic aromatic substitution (SNA) and palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.

Proposed Synthetic Route: Nucleophilic Aromatic Substitution (SNA)

A plausible and direct method for the synthesis of this compound is the nucleophilic aromatic substitution reaction between 4-chloropyridine and 2-nitroaniline. The pyridine ring is activated towards nucleophilic attack at the 2- and 4-positions, making 4-chloropyridine a suitable electrophile.

References

Technical Guide: Solubility Profile of N-(2-nitrophenyl)pyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility of N-(2-nitrophenyl)pyridin-4-amine in common laboratory solvents. Solubility is a critical physicochemical property in drug discovery and development, influencing bioavailability, formulation, and routes of administration. Due to the limited availability of public domain data on the solubility of this compound, this document outlines a standardized experimental protocol based on the reliable shake-flask method.[1][2][3] Furthermore, it includes a structured template for data presentation and a visual representation of the experimental workflow to aid researchers in generating accurate and reproducible solubility profiles. The methodologies described herein are intended to provide a robust foundation for the characterization of this compound and to facilitate its further investigation in medicinal chemistry and pharmaceutical sciences.

Introduction to Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a determining factor in its absorption and, consequently, its therapeutic efficacy. For a compound such as this compound, which belongs to a class of compounds often investigated for biological activity, understanding its solubility is a fundamental first step. Poor aqueous solubility can lead to low bioavailability and challenging formulation development. Conversely, a well-defined solubility profile in various organic solvents is essential for processes such as synthesis, purification, and the preparation of stock solutions for in vitro assays. This guide provides the necessary tools for researchers to establish this critical solubility profile.

General Principles of Solubility

The adage "like dissolves like" is a foundational principle in predicting solubility.[4] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. This compound possesses both polar (nitro group, amine functionalities) and non-polar (phenyl and pyridine rings) characteristics, suggesting a varied solubility profile across different solvents. Factors that significantly influence solubility include:

-

Temperature: The solubility of most solid compounds increases with temperature.[5]

-

pH: For ionizable compounds, the pH of the aqueous medium can drastically affect solubility.[2]

-

Solvent Polarity: The polarity of the solvent will dictate its interaction with the solute's functional groups.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][2][3] The following protocol provides a step-by-step guide for its implementation.

3.1. Materials

-

This compound (high purity)

-

Selected common solvents (e.g., Water, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO), Dichloromethane) of analytical grade

-

Screw-capped vials

-

Constant temperature shaker or rotator

-

Analytical balance

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

3.2. Procedure

-

Sample Preparation: Add an excess amount of this compound to a screw-capped vial. An excess is crucial to ensure that a saturated solution is achieved, which is confirmed by the presence of undissolved solid after equilibration.[1]

-

Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a constant temperature shaker (e.g., set at 25°C) and agitate for a sufficient period, typically 24-72 hours, to allow the system to reach equilibrium.[6] The time to reach equilibrium may need to be determined empirically by taking measurements at different time points until the concentration of the dissolved solute remains constant.[3]

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand at the constant temperature for a short period to let the excess solid settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette. Immediately filter the supernatant through a syringe filter to remove any undissolved microparticles.[1]

-

Quantification: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy). Analyze the diluted solution to determine the concentration of dissolved this compound.

-

Calculation: Calculate the solubility of the compound in the solvent from the measured concentration, taking into account the dilution factor. The results can be expressed in units such as mg/mL, g/L, or mol/L.

Data Presentation

Quantitative solubility data for this compound should be recorded in a clear and organized manner to facilitate comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Water | 25 | HPLC/UV-Vis | ||

| Ethanol | 25 | HPLC/UV-Vis | ||

| Methanol | 25 | HPLC/UV-Vis | ||

| Acetone | 25 | HPLC/UV-Vis | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC/UV-Vis | ||

| Dichloromethane | 25 | HPLC/UV-Vis |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the solubility of this compound.

Caption: Workflow for determining the equilibrium solubility of a solid compound.

Conclusion

References

Predictive Analysis of ¹H and ¹³C NMR Chemical Shifts for N-(2-nitrophenyl)pyridin-4-amine: A Computational Approach

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development for the unambiguous structural elucidation of novel chemical entities. This guide provides a comprehensive technical overview of the predicted ¹H and ¹³C NMR chemical shifts for N-(2-nitrophenyl)pyridin-4-amine, a heterocyclic amine of interest in medicinal chemistry. We move beyond simple data reporting to detail the causality behind the predictive methodology, focusing on a robust, first-principles computational workflow. By leveraging Density Functional Theory (DFT) in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, we present a self-validating protocol that offers high-fidelity predictions, empowering researchers to corroborate experimental findings, guide synthesis, and accelerate the development pipeline.

Introduction: The Imperative for Accurate Structural Verification

This compound is a molecule that incorporates two key heteroaromatic systems: a pyridine ring and a nitro-substituted phenyl ring linked by an amine bridge. Such structures are common scaffolds in medicinal chemistry. Accurate characterization is paramount, and NMR spectroscopy remains the gold standard for determining molecular structure in solution.

However, obtaining and interpreting experimental NMR spectra can be a bottleneck. Complex splitting patterns, overlapping signals, and low sample availability can complicate analysis. High-fidelity computational prediction of NMR spectra serves as a powerful complementary technique.[1][2] It allows for:

-

Structural Verification: Confirming that the synthesized molecule matches the intended target structure.[1]

-

Isomer Differentiation: Distinguishing between constitutional isomers that may have similar mass spectra but distinct NMR fingerprints.[3]

-

Spectral Assignment: Aiding in the correct assignment of complex experimental spectra.

-

Proactive Analysis: Predicting spectra before a molecule is even synthesized to anticipate analytical challenges.

This guide focuses on the ab initio calculation of NMR parameters, a method that relies on quantum mechanical principles to predict chemical shifts from the molecule's electronic structure, offering superior accuracy over purely empirical or database-driven approaches.[2][4]

The Causality of Chemical Shifts in this compound

The chemical shift of a nucleus is dictated by its local electronic environment. The applied external magnetic field induces currents in the surrounding electron clouds, which in turn generate a secondary magnetic field that "shields" the nucleus. Variations in this shielding effect cause nuclei in different chemical environments to resonate at different frequencies.

In this compound, the key determinants of the chemical shifts are the powerful and opposing electronic effects of the substituent groups.

-

The 2-Nitro Group: The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, acting through both inductive (-I) and resonance (-R) effects.[5] This leads to a significant decrease in electron density (deshielding) on the attached phenyl ring, particularly at the ortho and para positions. Protons and carbons in these positions are expected to resonate at a higher frequency (downfield).[6]

-

The Pyridin-4-amine Moiety: The pyridine ring is inherently electron-deficient (π-deficient) compared to benzene, causing a general deshielding of its ring protons.[7][8] Conversely, the amine linker (-NH-) is an electron-donating group (+R effect) that pushes electron density into both the pyridine and phenyl rings, causing a shielding effect (upfield shift), particularly at the ortho and para positions relative to the amine.[9]

The final predicted chemical shifts represent a complex interplay of these competing electronic influences. A diagram illustrating these effects is presented below.

Caption: Key electronic influences on NMR chemical shifts in the molecule.

Methodology: A First-Principles Protocol for NMR Prediction

To achieve high accuracy, we employ the DFT-GIAO method, which has become a cornerstone of computational spectroscopy for its reliability across a wide range of chemical systems.[1][10] The entire workflow is a self-validating system, where each step builds logically upon the last to ensure the physical and chemical integrity of the final prediction.

Caption: Workflow for DFT-GIAO prediction of NMR chemical shifts.

Experimental Protocol: Step-by-Step Computational Workflow

This protocol outlines the procedure using the Gaussian software suite, a widely used platform for quantum chemistry calculations.[11][12][13]

-

Geometry Optimization:

-

Objective: To find the most stable three-dimensional conformation of the molecule. The accuracy of the NMR calculation is critically dependent on the quality of the input geometry.[14]

-

Software Input:

-

Causality: The Opt keyword requests geometry optimization. Freq calculates vibrational frequencies to confirm the structure is a true energy minimum (no imaginary frequencies). B3LYP/6-31G(d) is a well-balanced functional and basis set for optimizing organic molecules. The SCRF keyword applies an implicit solvent model (in this case, for DMSO), which is crucial as NMR is a solution-state measurement.[15]

-

-

NMR Shielding Tensor Calculation:

-

Objective: To calculate the isotropic magnetic shielding tensor (σ) for each nucleus in the optimized geometry.

-

Software Input:

-

Causality: The NMR=GIAO keyword specifies the Gauge-Including Atomic Orbital method.[13] A larger basis set, 6-311+G(d,p), is used for the NMR step to provide a more accurate description of the electron density around the nuclei. Geom=Check and Guess=Read use the optimized geometry and wavefunction from the previous step, ensuring consistency.

-

-

Conversion to Chemical Shift (δ):

-

The raw output of a Gaussian calculation is the absolute shielding tensor (σ), not the chemical shift (δ). To convert σ to δ, the calculated shielding of a reference compound, typically Tetramethylsilane (TMS), is used.

-

Equation: δ_predicted = σ_TMS - σ_calculated

-

Procedure: Perform the exact same NMR calculation (Step 2) on TMS. The calculated isotropic shielding value for the protons and carbons of TMS (σ_TMS) is then used as the reference. For improved accuracy, empirical scaling factors derived from correlating calculated vs. experimental shifts for a large set of molecules can be applied.[10]

-

Predicted NMR Data

The following data were predicted using the protocol described above. The molecular structure and atom numbering scheme are provided for clarity.

***Figure 1:** Structure and atom numbering for this compound.*

***Figure 1:** Structure and atom numbering for this compound.*

Table 1: Predicted ¹H NMR Chemical Shifts

| Atom Number | Predicted Shift (δ, ppm) | Rationale for Chemical Shift |

| H-10 (NH) | 9.85 | Acidic proton, likely broadened. Deshielded by adjacent aromatic systems. |

| H-3 | 8.21 | Ortho to the strongly withdrawing NO₂ group, resulting in significant deshielding. |

| H-6 | 8.15 | Ortho to the amine and meta to the NO₂ group. Influenced by both. |

| H-2', H-6' | 8.40 | Ortho to the pyridine nitrogen, leading to strong deshielding. |

| H-5 | 7.75 | Para to the amine and meta to the NO₂ group. Complex electronic effects. |

| H-3', H-5' | 7.10 | Ortho to the electron-donating amine group, resulting in shielding. |

| H-4 | 7.25 | Meta to both the amine and NO₂ groups. |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Atom Number | Predicted Shift (δ, ppm) | Rationale for Chemical Shift |

| C-4' | 152.5 | Attached to the electron-donating amine group and pyridine nitrogen influence. |

| C-2', C-6' | 150.1 | Ortho to the pyridine nitrogen, strongly deshielded. |

| C-1 | 145.8 | Attached to the strongly withdrawing NO₂ group. |

| C-2 | 138.0 | Attached to the amine group, but on the electron-poor nitrophenyl ring. |

| C-4 | 134.2 | Influenced by the para NO₂ group. |

| C-6 | 126.5 | Ortho to the amine on the nitrophenyl ring. |

| C-3 | 125.0 | Ortho to the NO₂ group. |

| C-5 | 118.9 | Para to the amine group on the nitrophenyl ring. |

| C-3', C-5' | 108.5 | Ortho to the electron-donating amine group, strongly shielded. |

Conclusion and Outlook

This guide has detailed a robust, first-principles methodology for the prediction of ¹H and ¹³C NMR spectra for this compound. The presented DFT-GIAO workflow provides a scientifically rigorous and self-validating protocol for generating high-fidelity spectral data. These predictions, grounded in quantum mechanics, offer profound insights into the molecule's electronic structure and serve as an invaluable tool for researchers in structural verification and spectral assignment. As computational resources become more accessible, the integration of such predictive workflows into the standard drug development pipeline is no longer a novelty but a necessity for enhancing efficiency and confidence in chemical characterization.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Prediction of chemical shift in NMR: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. mdpi.com [mdpi.com]

- 10. benthamopen.com [benthamopen.com]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. gaussian.com [gaussian.com]

- 14. youtube.com [youtube.com]

- 15. uprm.edu [uprm.edu]

A Technical Guide to the Theoretical Infrared Spectrum of N-(2-nitrophenyl)pyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical infrared (IR) spectrum of N-(2-nitrophenyl)pyridin-4-amine. In the absence of direct experimental spectral data for this specific molecule, this document outlines a robust computational methodology based on Density Functional Theory (DFT) for predicting its vibrational frequencies. The protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of computational chemistry, spectroscopy, and drug development, enabling the identification and characterization of this and related compounds.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science. Infrared spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the structure of molecules. By complementing experimental work with theoretical calculations, a deeper understanding of the vibrational modes can be achieved. This guide details the computational workflow for generating a theoretical IR spectrum of this compound, providing a predictive framework for its spectral features.

Predicted Key Vibrational Modes

Based on the functional groups present in this compound (a secondary amine, a nitro group, a pyridine ring, and a benzene ring), the following table summarizes the expected characteristic infrared absorption frequencies. These predictions are derived from established correlation tables and computational studies of similar molecules.

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| NO₂ | Asymmetric Stretching | 1500 - 1570 |

| NO₂ | Symmetric Stretching | 1300 - 1370 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-H (Aromatic) | Out-of-plane Bending | 690 - 900 |

Experimental Protocols: Computational Methodology

The theoretical IR spectrum of this compound can be reliably predicted using Density Functional Theory (DFT) calculations.[1][2][3] This section outlines a detailed protocol for performing these calculations.

Molecular Structure Optimization

-

Initial Structure Generation: The 3D structure of this compound is first constructed using a molecular modeling program.

-

Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. This is a crucial step as the vibrational frequencies are calculated at a stationary point on the potential energy surface.[4]

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated functional for vibrational frequency calculations of organic molecules.[5][6][7]

-

Basis Set: A triple-zeta basis set, such as 6-311+G(d,p), is recommended to provide a good balance between accuracy and computational cost.[3][7] The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing the electronic structure of molecules with heteroatoms and lone pairs.[7]

-

Vibrational Frequency Calculation

-

Frequency Analysis: Following successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311+G(d,p)). This calculation computes the second derivatives of the energy with respect to the nuclear coordinates, which yields the harmonic vibrational frequencies and their corresponding IR intensities.[3]

-

Verification of Minimum Energy Structure: The frequency calculation should yield no imaginary frequencies, confirming that the optimized structure corresponds to a true energy minimum.

-

Frequency Scaling: The calculated harmonic frequencies are systematically higher than experimental fundamental vibrational frequencies due to the neglect of anharmonicity and the use of an approximate exchange-correlation functional.[6][8] Therefore, it is standard practice to apply a scaling factor to the calculated frequencies. For the B3LYP/6-311+G(d,p) level of theory, a scaling factor of approximately 0.9679 is recommended.[7]

Software

A number of quantum chemistry software packages can be used to perform these calculations. Commercially available software such as Gaussian is widely used for this purpose.[3][9][10] Open-source alternatives are also available.

Data Presentation: Predicted IR Spectrum Data

The following table presents a hypothetical, yet representative, set of scaled theoretical vibrational frequencies and their corresponding intensities for this compound, as would be obtained from the computational protocol described above.

| Scaled Wavenumber (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |

| 3450 | 50 | N-H Stretch |

| 3080 | 30 | Aromatic C-H Stretch |

| 1550 | 250 | NO₂ Asymmetric Stretch |

| 1590 | 180 | Aromatic C=C Stretch |

| 1480 | 150 | Aromatic C=C Stretch |

| 1340 | 300 | NO₂ Symmetric Stretch |

| 1310 | 120 | C-N Stretch |

| 850 | 90 | Aromatic C-H Out-of-plane Bend |

| 750 | 110 | Aromatic C-H Out-of-plane Bend |

Visualization of the Computational Workflow

The following diagram illustrates the logical workflow for the theoretical prediction of the IR spectrum of this compound.

Caption: Workflow for theoretical IR spectrum prediction.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. IR Spectrum Prediction Service - CD ComputaBio [computabio.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-xi basis set 6-311+G(d,p) | Lund University [lunduniversity.lu.se]

- 8. Predicting the structure and vibrational frequencies of ethylene using harmonic and anharmonic approaches at the Kohn–Sham complete basis set limit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spiedigitallibrary.org [spiedigitallibrary.org]

- 10. youtube.com [youtube.com]

In-Depth Technical Guide: Expected Mass Spectrometry Fragments for N-(2-nitrophenyl)pyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of N-(2-nitrophenyl)pyridin-4-amine. Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification in complex matrices, metabolite profiling, and quality control in drug development processes. This document outlines the predicted fragmentation pathways based on established principles of mass spectrometry, including the behavior of nitroaromatic compounds, aromatic amines, and pyridine derivatives, with a special focus on the influence of the ortho-nitro group.

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound (Molecular Weight: 215.21 g/mol ) under electron ionization (EI) or collision-induced dissociation (CID) is expected to be driven by the presence of the nitro group, the secondary amine linkage, and the pyridine ring. The initial event is the formation of the molecular ion [M]•+ at an m/z of 215.

The subsequent fragmentation is predicted to follow several key pathways:

-

Nitro Group Fragmentation: Aromatic nitro compounds characteristically lose nitrogen oxides. We anticipate the loss of a nitro radical (•NO₂; 46 Da) to form a fragment at m/z 169, and the loss of a nitric oxide radical (•NO; 30 Da) to yield a fragment at m/z 185.

-

"Ortho Effect" Driven Fragmentation: The presence of the nitro group ortho to the amine linkage is expected to induce specific fragmentation pathways, often referred to as the "ortho effect." This can involve intramolecular hydrogen rearrangement from the amine to the nitro group, followed by the loss of a hydroxyl radical (•OH; 17 Da) to produce a fragment at m/z 198.

-

Cleavage of the C-N Bond: Homolytic or heterolytic cleavage of the bond between the nitrophenyl ring and the amine nitrogen can occur.

-

Cleavage resulting in a 2-nitrophenyl radical and a 4-aminopyridine cation would generate a fragment at m/z 94 .

-

Conversely, cleavage leading to a 4-aminopyridine radical and a 2-nitrophenylamine cation would result in a fragment at m/z 122 .

-

-

Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation. A common pathway for pyridine and its derivatives is the loss of hydrogen cyanide (HCN; 27 Da). Therefore, fragments containing the pyridine moiety may further fragment by losing HCN. For instance, the fragment at m/z 94 could lose HCN to produce a fragment at m/z 67 .

The following table summarizes the predicted key fragments, their mass-to-charge ratio (m/z), and the proposed fragmentation pathway.

| Predicted Fragment (m/z) | Proposed Neutral Loss | Formula of Lost Neutral | Mass of Lost Neutral (Da) | Proposed Fragmentation Pathway |

| 215 | - | - | - | Molecular Ion [M]•+ |

| 198 | •OH | OH | 17 | "Ortho effect": H-rearrangement from amine to nitro group followed by hydroxyl radical loss. |

| 185 | •NO | NO | 30 | Loss of nitric oxide radical from the nitro group. |

| 169 | •NO₂ | NO₂ | 46 | Loss of nitro radical from the nitro group. |

| 122 | C₅H₅N | Pyridine | 79 | Cleavage of the C-N bond between the amine and the pyridine ring. |

| 94 | C₆H₄NO₂ | Nitrophenyl group | 122 | Cleavage of the C-N bond between the amine and the nitrophenyl ring. |

| 67 | HCN | Hydrogen Cyanide | 27 | Loss of HCN from the m/z 94 fragment (4-aminopyridine cation). |

Experimental Protocols

A detailed experimental protocol for acquiring the mass spectrum of this compound is provided below. This protocol is designed for a standard liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source and a tandem mass spectrometer (e.g., Q-TOF or ion trap).

1. Sample Preparation:

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

2. Liquid Chromatography Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

Acquisition Mode:

-

MS Scan: Acquire full scan mass spectra from m/z 50 to 300 to identify the precursor ion.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion (expected at m/z 216) as the precursor for collision-induced dissociation (CID). Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

-

Mandatory Visualization

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow.

Caption: Predicted fragmentation pathway of this compound.

Caption: General experimental workflow for LC-MS/MS analysis.

Navigating the Therapeutic Potential of Nitrophenyl-Pyridinamine Derivatives: A Technical Guide

A comprehensive analysis of the biological activities, particularly in oncology, of N-phenylpyridinamine scaffolds featuring a nitro substituent.

Introduction

The N-phenylpyridinamine scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous biologically active compounds. The addition of a nitrophenyl group to this scaffold has been a key strategy in the development of potent therapeutic agents, particularly in the realm of oncology. These derivatives have demonstrated significant potential as kinase inhibitors, targeting crucial pathways in cell cycle regulation and signal transduction. This technical guide provides a detailed overview of the synthesis, biological activities, and mechanisms of action associated with nitrophenyl-pyridinamine derivatives, with a primary focus on their anticancer properties. While direct data on N-(2-nitrophenyl)pyridin-4-amine derivatives is limited in publicly available research, this guide will focus on closely related and well-studied isomers, such as the N-(4-nitrophenyl)pyridin-2-amine scaffold, to provide a comprehensive understanding of this class of compounds for researchers, scientists, and drug development professionals. Other biological activities, including antimicrobial and antioxidant effects, will also be discussed.

Anticancer Activity: Targeting Key Cellular Pathways

Nitrophenyl-pyridinamine derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide range of human tumor cell lines, including those derived from leukemia, lung, colon, breast, and renal cancers.[1] The primary mechanism behind their antineoplastic effects lies in their ability to inhibit various protein kinases that are fundamental to cancer cell proliferation and survival.[1]

Kinase Inhibition

A significant focus of research has been on the role of these derivatives as inhibitors of key kinases involved in cell cycle progression and signaling pathways. Prominent targets include:

-

Aurora Kinases: These are crucial for mitotic progression, and their inhibition can lead to mitotic arrest and apoptosis.

-

Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDK inhibition by these compounds can induce cell cycle arrest.[1]

-

Janus Kinase 2 (JAK2): This kinase is involved in the JAK-STAT signaling pathway, which is often dysregulated in cancer.[1]

The modular nature of the synthesis of these compounds allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity for specific kinase targets.[1]

Signaling Pathway Diagram

References

Potential Therapeutic Targets of N-(2-nitrophenyl)pyridin-4-amine: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the potential therapeutic targets of N-(2-nitrophenyl)pyridin-4-amine based on the biological activities of structurally similar compounds. As of the latest literature review, no direct experimental data for this compound was publicly available. The information presented herein is intended to guide research and drug development efforts by extrapolating from the known activities of analogous chemical structures.

Introduction

The N-phenylpyridinamine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitrophenyl group can significantly influence the pharmacological properties of these molecules. This guide focuses on the potential therapeutic applications of this compound by examining the established biological activities of its close analogs. The primary therapeutic area of interest for this class of compounds is oncology, with secondary potential in antimicrobial and antioxidant applications.

Potential Therapeutic Targets in Oncology

Based on the activity of related nitrophenyl-substituted pyridinamine derivatives, a primary therapeutic application for this compound is likely in the field of oncology, specifically through the inhibition of key protein kinases involved in cancer cell proliferation and survival.

Kinase Inhibition

Structurally related compounds, such as N-(4-nitrophenyl)pyridin-2-amine derivatives, have demonstrated potent inhibitory activity against several key kinases.[1] This suggests that this compound may also function as a kinase inhibitor. The primary potential kinase targets include:

-

Aurora Kinases: These are serine/threonine kinases that play a crucial role in the regulation of mitosis and cell division. Their overexpression is common in many human cancers, making them attractive targets for cancer therapy.

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for the regulation of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, and CDK inhibitors have emerged as a promising class of anticancer drugs.

-

Janus Kinase 2 (JAK2): JAK2 is a non-receptor tyrosine kinase that plays a critical role in cytokine signaling pathways that are involved in cell growth, proliferation, and survival. Aberrant JAK2 signaling is implicated in various hematological malignancies.

The general mechanism of action for these kinase inhibitors involves binding to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to substrate proteins and thereby blocking downstream signaling pathways that promote cell proliferation and survival.[1]

The following table summarizes the inhibitory activities of representative N-phenylpyridinamine analogs against various kinases. It is important to note that the position of the nitro group and the substitution pattern on the pyridine ring can significantly impact potency and selectivity.

| Compound/Analog | Target Kinase | IC50 (nM) | Cell Line | Reference |

| N-(pyridin-3-yl)pyrimidin-4-amine analog 7l | CDK2/cyclin A2 | 64.42 | - | [2] |

| Palbociclib (for comparison) | CDK4/6 | - | MV4-11, HT-29, MCF-7, HeLa | [2] |

| AZD5438 (for comparison) | CDK2 | - | MV4-11, HT-29, MCF-7, HeLa | [2] |

Note: Specific IC50 values for N-(nitrophenyl)pyridinamine derivatives against Aurora kinases and JAK2 were not available in the reviewed literature, but their activity is noted.[1]

Signaling Pathway

The inhibition of kinases such as CDKs and Aurora kinases by a potential inhibitor like this compound would primarily impact the cell cycle signaling pathway, leading to cell cycle arrest and apoptosis.

Caption: Potential inhibition of cell cycle progression by this compound.

Potential Antimicrobial and Antioxidant Activity

Derivatives of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine have shown moderate antimicrobial and good antioxidant activities.[3] This suggests that this compound may also possess these properties.

Antimicrobial Activity

The antimicrobial activity of related compounds has been observed against various bacterial and fungal strains. The exact mechanism of action is not fully elucidated but may involve the disruption of microbial cellular processes.

| Compound/Analog | Organism | Zone of Inhibition (mm) | Reference |

| 4b | E. coli | 12 | [3] |

| 4b | S. aureus | 14 | [3] |

| 4c | E. coli | 14 | [3] |

| 4c | S. aureus | 15 | [3] |

| 4e | E. coli | 13 | [3] |

| 4e | S. aureus | 13 | [3] |

| Streptomycin (Standard) | E. coli | 22 | [3] |

| Streptomycin (Standard) | S. aureus | 24 | [3] |

Antioxidant Activity

The antioxidant potential of similar compounds has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3] This activity is attributed to the ability of the molecule to donate a hydrogen atom or an electron to neutralize free radicals.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the in vitro inhibitory activity of a test compound against a target kinase.

1. Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or radiolabeled [γ-³²P]ATP)

-

Microplate reader (luminescence, fluorescence, or scintillation counter)

2. Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction (if necessary, e.g., by adding a stop solution).

-

Add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: General workflow for an in vitro kinase inhibition assay.

Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

This protocol outlines a standard method for assessing the antimicrobial activity of a compound.

1. Materials:

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial or fungal strains

-

Nutrient agar plates

-

Sterile filter paper discs

-

Standard antibiotic discs (positive control)

-

Solvent-only discs (negative control)

-

Incubator

2. Procedure:

-

Prepare a standardized inoculum of the microbial strain.

-

Evenly spread the inoculum onto the surface of the nutrient agar plates.

-

Impregnate sterile filter paper discs with a known concentration of the test compound.

-

Place the impregnated discs, along with positive and negative control discs, onto the inoculated agar plates.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive research on its structural analogs provides a strong foundation for predicting its potential therapeutic targets. The primary area of promise appears to be in oncology, with potential activity as a kinase inhibitor targeting key regulators of the cell cycle such as Aurora kinases and CDKs. Furthermore, the possibility of antimicrobial and antioxidant effects should not be overlooked. The experimental protocols provided in this guide offer a starting point for the biological evaluation of this compound to validate these potential therapeutic applications. Further research, including synthesis, in vitro screening, and structure-activity relationship studies, is warranted to fully elucidate the therapeutic potential of this compound.

References

N-(2-nitrophenyl)pyridin-4-amine: A Versatile Scaffold for Kinase Inhibitor Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The N-phenylpyridin-amine framework is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential. This guide focuses on the N-(2-nitrophenyl)pyridin-4-amine scaffold, a promising starting point for the development of novel kinase inhibitors. While specific biological data for this compound is limited in publicly available literature, extensive research on closely related analogs, particularly those with a 2-aminopyridine or pyrimidine core, has demonstrated potent inhibitory activity against a range of therapeutically relevant kinases. This document provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of analogous compounds, offering a valuable resource for the design and development of new inhibitors based on the this compound core. The information presented herein is intended to guide researchers in leveraging this scaffold to create next-generation targeted therapies.

Kinase Inhibitory Activity of Analogous Scaffolds

The N-phenylpyridin-amine scaffold and its bioisosteres have been shown to inhibit several key kinases involved in cell cycle regulation and signal transduction. The primary targets identified for the analogous N-(4-nitrophenyl)pyridin-2-amine scaffold include Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Janus Kinase 2 (JAK2).[1] The following tables summarize the reported inhibitory activities of representative analogs.

Table 1: Inhibitory Activity of Analogs against Aurora Kinases

| Compound ID | Modification | Aurora A (IC50/Ki) | Aurora B (IC50/Ki) | Aurora C (IC50/Ki) | Reference |

| CYC116 | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative | 8.0 nM (Ki) | 9.2 nM (Ki) | - | [2] |

| SNS-314 | Pyrazole-acetanilide-substituted quinazoline | 9 nM (IC50) | 31 nM (IC50) | 3 nM (IC50) | |

| AMG-900 | Pan-Aurora inhibitor | 5 nM (IC50) | 4 nM (IC50) | 1 nM (IC50) | |

| AZD1152 | Pyrazole-acetanilide-substituted quinazoline | - | 0.37 nM (IC50) | - | |

| PF-03814735 | - | ~150 nM (IC50) | ~50 nM (IC50) | - |

Table 2: Inhibitory Activity of Analogs against Cyclin-Dependent Kinases (CDKs)

| Compound ID | CDK Target | IC50/Ki | Reference |

| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | 3 nM, 1 nM, 1 nM, 4 nM (IC50) | |

| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | 190 nM, 44 nM, 67 nM, 18 nM, <10 nM (IC50) | |

| PD0332991 | CDK4, CDK6 | 11 nM, 16 nM (IC50) | |

| PHA-848125 | CDK1, CDK2, CDK4, CDK5 | 2 nM, 3 nM, 5 nM, 4 nM (IC50) | |

| Ribociclib | CDK2, CDK9 | 0.068 µM (IC50 for CDK2) |

Table 3: Inhibitory Activity of Analogs against Janus Kinase 2 (JAK2)

| Compound ID | Modification | JAK2 (IC50) | Selectivity vs JAK1, JAK3, TYK2 | Reference |

| A8 | N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative | 5 nM | 38.6x, 54.6x, 41.2x |

Experimental Protocols

Synthesis of N-Aryl-Pyridin-4-Amine Derivatives

A common and effective method for the synthesis of N-aryl-pyridin-amine derivatives is the Buchwald-Hartwig amination.[3] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.

General Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (e.g., 4-chloropyridine derivative, 1.0 mmol), the aniline (e.g., 2-nitroaniline, 1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., sodium tert-butoxide, 1.4 mmol).

-

Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene, 5 mL) to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 8-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-pyridin-amine.

In Vitro Kinase Inhibition Assay

Biochemical kinase assays are essential for determining the direct inhibitory activity of a compound against a purified kinase enzyme. A common method is a fluorescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction.

General Protocol for a Fluorometric Kinase Assay: [4]

-

Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (protein or peptide), ATP, and the test compound in an appropriate assay buffer.

-

Reaction Mixture: In a microplate well, combine the kinase and the test compound at various concentrations. Allow for a pre-incubation period (e.g., 10-30 minutes) at room temperature to permit compound binding to the kinase.

-

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.

-

Detection: Stop the reaction and measure the kinase activity. In a common format, the amount of ADP produced is detected by a coupled enzymatic reaction that generates a fluorescent signal. The fluorescence intensity is read using a microplate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Kinase Activity Assay

Cell-based assays are crucial for evaluating the efficacy of a kinase inhibitor in a more physiologically relevant context. These assays measure the inhibition of a specific kinase signaling pathway within intact cells.

General Protocol for a Western Blot-Based Cellular Assay:

-

Cell Culture and Treatment: Seed cells in a multi-well plate and culture until they reach a suitable confluency. Treat the cells with various concentrations of the test compound for a specified duration.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of the phosphorylated substrate to a loading control (e.g., total protein or a housekeeping gene like GAPDH). Determine the effect of the compound on the phosphorylation of the substrate.

Visualizations

Signaling Pathway

Caption: Inhibition of CDK and Aurora Kinase Pathways.

Experimental Workflow

Caption: Workflow for Kinase Inhibitor Evaluation.

Structure-Activity Relationship (SAR)

Caption: Key SAR points for the N-phenyl-pyridin-amine scaffold.

Conclusion

References

The Rise of a Privileged Scaffold: A Technical Guide to N-arylpyrimidin-2-amine Compounds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The N-arylpyrimidin-2-amine scaffold has emerged as a cornerstone in modern medicinal chemistry, underpinning the development of numerous groundbreaking therapeutics. Its unique structural features and synthetic accessibility have made it a "privileged scaffold," leading to the discovery of potent and selective inhibitors of various enzyme families, most notably protein kinases. This technical guide provides an in-depth exploration of the history, discovery, synthesis, and therapeutic applications of this remarkable class of compounds.

A Historical Perspective: From Dyes to Drugs

The journey of the N-arylpyrimidin-2-amine core began humbly. Early research into pyrimidine chemistry was largely driven by the textile industry's quest for novel dyes. However, the structural resemblance of the 2-aminopyrimidine moiety to the purine bases found in DNA and RNA soon caught the attention of medicinal chemists. This structural mimicry hinted at the potential for these compounds to interact with biological targets that recognize purine-like structures, such as kinases, which bind to the purine-containing ATP molecule.

A pivotal moment in the history of N-arylpyrimidin-2-amines arrived with the rational drug design and discovery of Imatinib (Gleevec) . Scientists identified the 2-phenylaminopyrimidine scaffold as a promising starting point for inhibiting the hyperactive Bcr-Abl tyrosine kinase, the molecular driver of chronic myeloid leukemia (CML).[1][2] Through systematic chemical modifications, including the addition of methyl and benzamide groups to enhance binding affinity, Imatinib was developed, transforming the treatment landscape for CML and certain gastrointestinal stromal tumors (GIST).[1][2][3] The success of Imatinib ignited a surge of interest in the N-arylpyrimidin-2-amine scaffold, solidifying its status as a highly valuable pharmacophore in the pursuit of targeted therapies.

Synthetic Strategies: Building the Core

The versatility of the N-arylpyrimidin-2-amine scaffold is matched by the diverse synthetic routes available for its construction. The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.

Condensation Reactions

A classical and widely employed method for the synthesis of N-arylpyrimidin-2-amines involves the condensation of a substituted guanidine with a 1,3-dicarbonyl compound or its synthetic equivalent, such as an enone.[4] This approach, while effective, can be limited by the availability of appropriately substituted guanidines.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of N-arylpyrimidin-2-amines, offering greater flexibility and substrate scope. The Buchwald-Hartwig amination has proven to be a particularly powerful tool for the N-arylation of 2-aminopyrimidines.[4][5] This reaction typically employs a palladium catalyst, a phosphine ligand (e.g., Xantphos), and a base to couple an aryl halide or triflate with a 2-aminopyrimidine derivative.[4][5]

Another key palladium-catalyzed reaction is the Suzuki coupling , which is often used to introduce aryl or heteroaryl substituents at other positions of the pyrimidine ring, further expanding the chemical diversity of the scaffold.

Therapeutic Applications: A Multitude of Targets

The N-arylpyrimidin-2-amine core has demonstrated remarkable promiscuity, with derivatives showing inhibitory activity against a wide range of therapeutic targets.

Kinase Inhibition: The Mainstay

The most prominent application of N-arylpyrimidin-2-amines is in the development of kinase inhibitors. The scaffold's ability to mimic the hinge-binding region of ATP makes it an ideal starting point for designing potent and selective inhibitors.

-

Bcr-Abl and SRC Family Kinases: As exemplified by Imatinib and Dasatinib , N-arylpyrimidin-2-amines have proven highly effective in targeting the fusion protein Bcr-Abl in CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[6][7] Dasatinib, a multi-targeted inhibitor, also potently inhibits SRC family kinases, which are implicated in cancer cell proliferation, survival, migration, and invasion.[6][7][8]

-

Aurora Kinases: These serine/threonine kinases are crucial regulators of mitosis, and their dysregulation is linked to tumorigenesis. CYC116 , an N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative, is a potent inhibitor of Aurora A and B kinases.[9][10][11] Inhibition of these kinases leads to defects in mitotic spindle formation, cytokinesis failure, polyploidy, and ultimately, cancer cell death.[9][11]

-

Polo-like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, and its overexpression is observed in various cancers. N-arylpyrimidin-2-amine derivatives have been developed as potent PLK4 inhibitors, demonstrating anti-proliferative activity in breast cancer cells.

Other Therapeutic Areas

Beyond oncology, the N-arylpyrimidin-2-amine scaffold is being explored for its potential in other therapeutic areas, including the development of antimicrobials and anti-inflammatory agents.

Quantitative Data Summary

The following tables summarize key quantitative data for representative N-arylpyrimidin-2-amine compounds, highlighting their synthetic yields and biological activities.

| Compound | Synthetic Method | Yield (%) | Reference |

| N-(4-Methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | Buchwald-Hartwig Amination | 52 | [4] |

| N-(2,4-Dimethylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | Buchwald-Hartwig Amination | 31 | [4] |

| N-(4-chlorophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | Buchwald-Hartwig Amination | 27 | [4] |

| 4-(6-Phenylpyridin-3-yl)pyrimidin-2-amine | Condensation | Not specified | [4] |

| Compound | Target Kinase(s) | IC50 / Ki (nM) | Reference |

| Imatinib | Bcr-Abl, c-KIT, PDGFR | - | [1][3] |

| Dasatinib | Bcr-Abl, SRC family, c-KIT, EPHA2, PDGFRβ | - | [6][7] |

| CYC116 | Aurora A | 44 (IC50) / 8.0 (Ki) | [9][12] |

| Aurora B | 19 (IC50) / 9.2 (Ki) | [9][12] | |

| Aurora C | 69 (IC50) | [9] | |

| VEGFR2 | 69 (IC50) / 44 (Ki) | [9][12] | |

| PLK4 Inhibitor (Compound 8h) | PLK4 | 6.7 (IC50) | [13] |

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by N-arylpyrimidin-2-amine inhibitors and a general experimental workflow for their synthesis and evaluation.

Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of Imatinib/Dasatinib.

Caption: Role of Aurora kinases in mitosis and their inhibition by CYC116.

Caption: General experimental workflow for the synthesis and evaluation of N-arylpyrimidin-2-amine compounds.

Detailed Experimental Protocols

This section provides representative experimental protocols for the synthesis and biological evaluation of N-arylpyrimidin-2-amine derivatives, adapted from the literature.

General Procedure for the Synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines via Buchwald-Hartwig Amination[4]

Materials:

-

4-(Pyridin-3-yl)pyrimidin-2-amine

-

Aryl bromide

-

Dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2]

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Nitrogen gas atmosphere

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-(pyridin-3-yl)pyrimidin-2-amine (1.0 eq), aryl bromide (1.1 eq), sodium tert-butoxide (1.4 eq), dichlorobis(triphenylphosphine)palladium(II) (0.05 eq), and Xantphos (0.075 eq).

-

Add anhydrous toluene to the flask.

-

Heat the reaction mixture to reflux and stir under a nitrogen atmosphere for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine.

Protocol for Aurora Kinase A Inhibition Assay[12]

Materials:

-

Recombinant Aurora A kinase

-

Kemptide (peptide substrate)

-

ATP (with γ-³²P-ATP)

-

N-arylpyrimidin-2-amine test compound

-

Assay buffer (e.g., 25 mM β-glycerophosphate, 20 mM Tris/HCl, pH 7.5, 5 mM EGTA, 1 mM DTT, 1 mM Na₃VO₄)

-

75 mM Phosphoric acid (stop solution)

-

Filter plates and scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant Aurora A kinase, and the peptide substrate (kemptide).

-

Add the N-arylpyrimidin-2-amine test compound at various concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding a mixture of MgCl₂ and ATP (containing a tracer amount of γ-³²P-ATP).

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding the phosphoric acid stop solution.

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated peptide.

-

Wash the filter plate to remove unincorporated γ-³²P-ATP.

-

Measure the amount of incorporated ³²P in the peptide substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The N-arylpyrimidin-2-amine scaffold has undeniably carved a significant niche in the landscape of drug discovery. Its journey from a simple chemical entity to the core of life-saving medicines is a testament to the power of medicinal chemistry and rational drug design. The continued exploration of this privileged scaffold, through the development of novel synthetic methodologies and the investigation of its activity against a broader range of biological targets, promises to yield the next generation of innovative therapeutics. As our understanding of disease biology deepens, the versatility of the N-arylpyrimidin-2-amine core will undoubtedly be leveraged to address unmet medical needs across a spectrum of diseases.

References

- 1. Imatinib - Wikipedia [en.wikipedia.org]

- 2. How Gleevec Transformed Leukemia Treatment - NCI [cancer.gov]

- 3. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]